5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one
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Overview
Description
5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one, also known as ETTP, is a chemical compound that has been widely used in scientific research applications. ETTP is a thiopyran derivative that has been synthesized through various methods.
Mechanism Of Action
The mechanism of action of 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one is not fully understood. However, it has been reported that 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one can undergo a photochemical reaction to generate a highly reactive thiyl radical. This radical can then react with various substrates, including alkenes, alkynes, and aromatic compounds, to form thiiranes, thiirenes, and thiophenes, respectively.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one are not well studied. However, it has been reported that 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one can induce oxidative stress in cells, leading to cell death. 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one has also been reported to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in good yields. 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one can also be used as a versatile reagent for the synthesis of various compounds. However, 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one has some limitations, including its toxicity and potential health hazards. Therefore, appropriate safety measures should be taken when handling 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one in the lab.
Future Directions
There are several future directions for research on 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one. One direction is to study the mechanism of action of 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one in more detail, particularly its interaction with various substrates. Another direction is to explore the potential applications of 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one in the synthesis of new compounds, particularly in the field of drug discovery. Additionally, more studies are needed to investigate the biochemical and physiological effects of 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one in vivo.
Synthesis Methods
5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one has been synthesized through various methods, including the reaction of 5-ethoxy-2,2,6,6-tetramethyl-4-piperidone with Lawesson's reagent, followed by oxidation with m-chloroperbenzoic acid. Another method involves the reaction of 5-ethoxy-2,2,6,6-tetramethyl-4-piperidone with phosphorus pentasulfide, followed by oxidation with hydrogen peroxide. These methods have been reported to yield pure 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one in good yields.
Scientific Research Applications
5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one has been widely used in scientific research applications, particularly in the field of organic synthesis. 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one has been used as a thiopyran precursor for the synthesis of various compounds, including heterocyclic compounds and natural products. 5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one has also been used as a reagent for the synthesis of chiral sulfoxides and sulfones.
properties
CAS RN |
145931-43-7 |
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Product Name |
5-Ethoxy-2,2,6,6-tetramethylthiopyran-3-one |
Molecular Formula |
C11H18O2S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
5-ethoxy-2,2,6,6-tetramethylthiopyran-3-one |
InChI |
InChI=1S/C11H18O2S/c1-6-13-9-7-8(12)10(2,3)14-11(9,4)5/h7H,6H2,1-5H3 |
InChI Key |
WVGMQSNDMDTEOR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(SC1(C)C)(C)C |
Canonical SMILES |
CCOC1=CC(=O)C(SC1(C)C)(C)C |
synonyms |
2H-Thiopyran-3(6H)-one,5-ethoxy-2,2,6,6-tetramethyl-(9CI) |
Origin of Product |
United States |
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